molecular formula C14H11NO B14714336 3-[Hydroxy(phenyl)methyl]benzonitrile CAS No. 13428-06-3

3-[Hydroxy(phenyl)methyl]benzonitrile

Cat. No.: B14714336
CAS No.: 13428-06-3
M. Wt: 209.24 g/mol
InChI Key: BIWIUOMRUCYPSI-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)methyl]benzonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of benzonitrile, characterized by the presence of a hydroxy group and a phenylmethyl group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives of benzonitrile.

Scientific Research Applications

3-[Hydroxy(phenyl)methyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)methyl]benzonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Hydroxy(phenyl)methyl]benzonitrile is unique due to the presence of both a hydroxy group and a phenylmethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

13428-06-3

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-[hydroxy(phenyl)methyl]benzonitrile

InChI

InChI=1S/C14H11NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9,14,16H

InChI Key

BIWIUOMRUCYPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

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